molecular formula C12H13NO2 B282034 4-(isopropylamino)-2H-chromen-2-one

4-(isopropylamino)-2H-chromen-2-one

Cat. No. B282034
M. Wt: 203.24 g/mol
InChI Key: LJTNJXOQDQAHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(isopropylamino)-2H-chromen-2-one is a synthetic chemical compound that belongs to the class of coumarins. It is also known as Ipcoumarin or 4-Ipome. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-(isopropylamino)-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases. It also modulates the expression of genes that are responsible for inflammation, oxidative stress, and cell growth.
Biochemical and Physiological Effects:
4-(isopropylamino)-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers. This compound also induces apoptosis in cancer cells and inhibits their proliferation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(isopropylamino)-2H-chromen-2-one in lab experiments is its low toxicity and high selectivity towards specific targets. This compound can be easily synthesized in the lab and its effects can be studied in vitro and in vivo. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-(isopropylamino)-2H-chromen-2-one. One of the areas of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Furthermore, the molecular mechanisms underlying its effects need to be further elucidated to identify new targets for drug development.

Synthesis Methods

The synthesis of 4-(isopropylamino)-2H-chromen-2-one involves the reaction between 4-hydroxycoumarin and isopropylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

4-(isopropylamino)-2H-chromen-2-one has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.

properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(propan-2-ylamino)chromen-2-one

InChI

InChI=1S/C12H13NO2/c1-8(2)13-10-7-12(14)15-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3

InChI Key

LJTNJXOQDQAHGN-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC(=O)OC2=CC=CC=C21

Canonical SMILES

CC(C)NC1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

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